![molecular formula C15H10Cl2O3 B1346295 3-Acetoxy-3',4'-dichlorobenzophenone CAS No. 890100-32-0](/img/structure/B1346295.png)
3-Acetoxy-3',4'-dichlorobenzophenone
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Description
3-Acetoxy-3’,4’-dichlorobenzophenone, also known as ‘Dichloroacetophenone’, is a synthetic compound that belongs to the class of benzophenone derivatives. It has a molecular weight of 309.15 . This compound has shown potential as a promising intermediate for various organic reactions and is commonly used in the synthesis of other compounds.
Molecular Structure Analysis
The linear formula of 3-Acetoxy-3’,4’-dichlorobenzophenone is C15H10Cl2O3 . The IUPAC name is 3-(3,4-dichlorobenzoyl)phenyl acetate . The InChI code is 1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 .Scientific Research Applications
Synthesis and Characterization
3-Acetoxy-3',4'-dichlorobenzophenone serves as a key precursor in the synthesis of various compounds with potential applications in materials science and organic chemistry. For instance, its derivatives have been utilized in the synthesis and characterization of hydrazones, which exhibit significant nonlinear optical properties. These properties make them suitable candidates for optical device applications such as optical limiters and optical switches (Naseema et al., 2010). Additionally, its transformation into phthalates through regioselective chelation-controlled cyclization has been explored, offering pathways for the synthesis of 3-Hydroxyphthalates and 2-Hydroxyterephthalates, highlighting its versatility in synthetic organic chemistry (Shkoor et al., 2010).
Antimicrobial Evaluation
Derivatives of 3-Acetoxy-3',4'-dichlorobenzophenone have been synthesized and evaluated for their antimicrobial properties. Novel imines and thiazolidinones derived from its structure have shown promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Fuloria et al., 2009).
Photochemistry and Polymerization
In the field of photochemistry, derivatives of 3-Acetoxy-3',4'-dichlorobenzophenone have been used to study the photoreduction reactions and triplet reactivity of chloro-substituted benzophenone derivatives. Such studies contribute to a deeper understanding of the photophysical properties of these compounds, which is crucial for designing materials with specific optical properties (Li et al., 2012). Moreover, its use in the synthesis of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates for copolymerization with styrene demonstrates its applicability in creating polymers with potential for advanced material applications (Whelpley et al., 2022).
properties
IUPAC Name |
[3-(3,4-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDAJSVJKSAGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641669 |
Source
|
Record name | 3-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-32-0 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](3,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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